molecular formula C20H22O2 B2487438 (E)-4-[3-(4-tert-butylphenoxy)phenyl]but-3-en-2-one CAS No. 551930-90-6

(E)-4-[3-(4-tert-butylphenoxy)phenyl]but-3-en-2-one

Cat. No. B2487438
CAS RN: 551930-90-6
M. Wt: 294.394
InChI Key: LLAAMDBDFJZYDU-CMDGGOBGSA-N
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Description

The compound of interest belongs to a class of organic compounds known for their complex molecular structures and potential for various applications, including material science and medicinal chemistry. Its synthesis involves multi-step organic reactions, typically starting from readily available substrates.

Synthesis Analysis

Synthetic approaches for related compounds involve nucleophilic substitution reactions, followed by condensation or Schiff base formation processes (Güzel et al., 2023). The synthesis of similar structures requires precise control over reaction conditions to ensure the formation of the desired product with high purity and yield.

Molecular Structure Analysis

The molecular structure of compounds within this chemical family is characterized using techniques such as X-ray diffraction (XRD) and nuclear magnetic resonance (NMR) spectroscopy. These analyses reveal the stereochemistry and confirm the molecular geometry (Cuenú et al., 2018).

Chemical Reactions and Properties

Compounds like (E)-4-[3-(4-tert-butylphenoxy)phenyl]but-3-en-2-one participate in various chemical reactions, including cycloadditions, polymerizations, and Schiff base reactions, which can modify their chemical properties for specific applications (Matsumoto et al., 2002). Their reactivity is influenced by the presence of functional groups and the overall molecular architecture.

Physical Properties Analysis

The physical properties, such as melting point, boiling point, and solubility, are determined by the compound's molecular structure. Compounds with bulky tert-butyl groups often exhibit increased solubility in organic solvents and may have higher melting points due to steric hindrance (Hsiao et al., 2000).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are significantly influenced by the electron-donating or withdrawing nature of substituents attached to the phenyl rings. The presence of tert-butylphenoxy groups can impact the compound's oxidative stability and reactivity towards nucleophiles and electrophiles (Bayrak et al., 2017).

Scientific Research Applications

Catalytic Applications in Organic Synthesis

(E)-4-[3-(4-tert-butylphenoxy)phenyl]but-3-en-2-one and its derivatives are explored for their catalytic properties in organic synthesis. A study on the use of metal cation-exchanged clays as catalysts in organic synthesis highlights the potential of using similar complex organic compounds in catalytic processes. These processes include Friedel-Crafts alkylation, alkane oxidation, and aromatic alkylation, demonstrating the compound's relevance in facilitating or enhancing chemical reactions (Tateiwa & Uemura, 1997).

Environmental Impact and Toxicology

The environmental presence and impact of synthetic phenolic antioxidants (SPAs), which include derivatives of (E)-4-[3-(4-tert-butylphenoxy)phenyl]but-3-en-2-one, have been extensively studied. These compounds, due to their widespread use in various products, have been detected in multiple environmental matrices and even in human tissues. Studies suggest some SPAs could have adverse effects, including hepatic toxicity and potential endocrine-disrupting effects, emphasizing the importance of understanding the environmental fate and human exposure to these compounds (Liu & Mabury, 2020).

Bioactivities of Phenolic Compounds

Research on 2,4-Di-tert-butylphenol and its analogs, which are structurally related to (E)-4-[3-(4-tert-butylphenoxy)phenyl]but-3-en-2-one, explores their natural sources and bioactivities. These compounds are identified as toxic secondary metabolites produced by various organisms, with significant interest in their potent toxicity and bioactivities. The comprehensive review of these phenolic compounds sheds light on their potential biological and ecological functions, indicating a wide spectrum of bioactivities ranging from antimicrobial to potential autotoxic effects (Zhao et al., 2020).

Chemosensors Development

The versatility of phenolic compounds is further illustrated by their application in the development of chemosensors. Studies focusing on 4-methyl-2,6-diformylphenol, a compound related to (E)-4-[3-(4-tert-butylphenoxy)phenyl]but-3-en-2-one, highlight its use as a fluorophoric platform for detecting various analytes, including metal ions and neutral molecules. This application underscores the compound's potential in analytical chemistry and environmental monitoring, demonstrating its utility beyond just synthetic or environmental contexts (Roy, 2021).

properties

IUPAC Name

(E)-4-[3-(4-tert-butylphenoxy)phenyl]but-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O2/c1-15(21)8-9-16-6-5-7-19(14-16)22-18-12-10-17(11-13-18)20(2,3)4/h5-14H,1-4H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLAAMDBDFJZYDU-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=CC1=CC(=CC=C1)OC2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C/C1=CC(=CC=C1)OC2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3E)-4-[3-(4-tert-butylphenoxy)phenyl]but-3-en-2-one

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